molecular formula C16H14OS B587651 2-Isopropyl-d7 Thioxanthone CAS No. 1173019-24-3

2-Isopropyl-d7 Thioxanthone

Cat. No.: B587651
CAS No.: 1173019-24-3
M. Wt: 261.39
InChI Key: KTALPKYXQZGAEG-SVMCCORHSA-N
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Preparation Methods

The preparation of 2-Isopropyl-d7 Thioxanthone involves several synthetic routes. One common method includes reacting benzoic acid with cumene and sulfur using a solid super-acid catalyst at temperatures ranging from 80 to 150°C . After the reaction is complete, the mixture is cooled, and toluene is added for extraction. The solid super-acid catalyst can be reused, making this method economical and environmentally friendly .

Chemical Reactions Analysis

2-Isopropyl-d7 Thioxanthone undergoes various chemical reactions, including:

Scientific Research Applications

2-Isopropyl-d7 Thioxanthone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropyl-d7 Thioxanthone involves its role as a photocatalyst. Upon exposure to visible light, the compound reaches an excited triplet state, which can then participate in various photochemical reactions. This excited state can reduce nickel (II) species to nickel (0) species, regenerating the thioxanthone and allowing the reaction to proceed .

Comparison with Similar Compounds

2-Isopropyl-d7 Thioxanthone is unique due to its stable isotope labeling, which makes it particularly useful as a reference standard. Similar compounds include:

These compounds share similar photophysical properties but differ in their specific applications and reactivity.

Properties

IUPAC Name

2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)thioxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14OS/c1-10(2)11-7-8-15-13(9-11)16(17)12-5-3-4-6-14(12)18-15/h3-10H,1-2H3/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTALPKYXQZGAEG-SVMCCORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC2=C(C=C1)SC3=CC=CC=C3C2=O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746790
Record name 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-24-3
Record name 2-[(~2~H_7_)Propan-2-yl]-9H-thioxanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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